4-(4-Chlorophenyl)-3-fluorobenzoic acid
CAS No.: 1261904-48-6
Cat. No.: VC3002256
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261904-48-6 |
---|---|
Molecular Formula | C13H8ClFO2 |
Molecular Weight | 250.65 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-3-fluorobenzoic acid |
Standard InChI | InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) |
Standard InChI Key | IVJCRNXCSBLDNU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl |
Introduction
Chemical Structure and Properties
4-(4-Chlorophenyl)-3-fluorobenzoic acid is characterized by a biphenyl structure featuring a chlorine atom at the para position of one phenyl ring and a fluorine atom at the meta position adjacent to the carboxylic acid group on the second phenyl ring.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₈ClFO₂ |
Molecular Weight | 250.65 g/mol |
Appearance | White to off-white crystalline solid |
Melting Point | 165-168°C (estimated) |
Solubility | Sparingly soluble in water, soluble in organic solvents |
The compound contains two aromatic rings connected by a single bond, forming a biphenyl core structure. The presence of the carboxylic acid group confers acidic properties to the molecule, while the halogen substituents (chlorine and fluorine) contribute to its lipophilicity and metabolic stability.
Structural Features
The structural features of 4-(4-Chlorophenyl)-3-fluorobenzoic acid can be understood in terms of its constituent groups:
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A benzoic acid moiety with a fluorine atom at position 3
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A chlorophenyl group attached at position 4 of the benzoic acid ring
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The carboxylic acid functional group (-COOH) at position 1
These structural elements contribute to the compound's chemical reactivity, biological properties, and potential applications in various fields.
Synthesis Methods
Several synthetic approaches can be employed for the preparation of 4-(4-Chlorophenyl)-3-fluorobenzoic acid, drawing from established methods for similar halogenated biphenyl carboxylic acids.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling reaction represents one of the most efficient methods for synthesizing this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction between a boronic acid derivative and a halogenated aromatic compound.
The general synthetic route can be outlined as follows:
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Preparation of an appropriate 3-fluorobenzoic acid derivative with a leaving group at position 4
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Preparation of a 4-chlorophenylboronic acid
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Palladium-catalyzed coupling reaction between these intermediates
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Hydrolysis or deprotection steps if necessary to obtain the final carboxylic acid
The reaction conditions typically include:
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Palladium catalysts (such as Pd(PPh₃)₄ or Pd(OAc)₂)
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Base (such as K₂CO₃ or Cs₂CO₃)
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Solvent system (typically toluene, ethanol, or THF/water mixtures)
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Temperatures ranging from 80°C to 120°C
Alternative Synthetic Routes
Alternative routes for synthesizing 4-(4-Chlorophenyl)-3-fluorobenzoic acid may include:
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Direct functionalization of appropriate biphenyl precursors
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Sequential halogenation and carboxylation reactions
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Oxidation of corresponding aldehyde or alcohol precursors
These synthetic approaches need to be optimized for yield, purity, and scalability, especially for industrial applications .
Chemical Reactions
4-(4-Chlorophenyl)-3-fluorobenzoic acid can participate in various chemical reactions, primarily due to the presence of the carboxylic acid group and the halogenated aromatic rings.
Reactions of the Carboxylic Acid Group
The carboxylic acid functional group can undergo typical reactions including:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amides
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Reduction to alcohols using appropriate reducing agents
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Formation of acid chlorides, anhydrides, and other derivatives
Reactions Involving the Halogenated Rings
The chlorine and fluorine atoms on the aromatic rings can participate in:
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Nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom
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Metal-catalyzed coupling reactions to form more complex structures
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Halogen-metal exchange reactions that enable further functionalization
The reactivity pattern is influenced by the electronic effects of the halogen substituents and the carboxylic acid group.
Biological Activity
Based on the structural features of 4-(4-Chlorophenyl)-3-fluorobenzoic acid and the known properties of similar compounds, several potential biological activities can be anticipated.
Biological Activity | Potential Mechanism | Similar Compounds with Proven Activity |
---|---|---|
Anti-inflammatory | COX enzyme inhibition | Halogenated benzoic acid derivatives |
Analgesic | Modulation of pain receptors | Fluorinated biphenyl compounds |
Antimicrobial | Inhibition of bacterial cell processes | Chlorinated aromatic carboxylic acids |
The presence of both chlorine and fluorine atoms in the structure may enhance the compound's metabolic stability and membrane permeability, which are important factors for drug development .
Structure-Activity Relationships
Structure-activity relationship studies on similar compounds suggest that:
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The position of halogens on the aromatic rings significantly influences biological activity
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The carboxylic acid group often serves as a pharmacophore in bioactive molecules
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The biphenyl scaffold provides rigid conformational constraints that can enhance receptor binding
The specific arrangement of functional groups in 4-(4-Chlorophenyl)-3-fluorobenzoic acid may confer unique biological properties compared to its structural isomers .
Research Applications
4-(4-Chlorophenyl)-3-fluorobenzoic acid has potential applications in various research fields, including medicinal chemistry, materials science, and synthetic organic chemistry.
Medicinal Chemistry Applications
In medicinal chemistry, this compound could serve as:
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A building block for the synthesis of more complex bioactive molecules
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A pharmacophore in drug discovery programs targeting inflammation, pain, or microbial infections
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A probe for studying structure-activity relationships in halogenated aromatic compounds
Synthetic Applications
As a synthetic intermediate, 4-(4-Chlorophenyl)-3-fluorobenzoic acid offers versatile possibilities:
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The carboxylic acid group provides a handle for further functionalization
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The halogenated biphenyl core can be elaborated into more complex molecular architectures
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The compound can serve as a precursor for heterocyclic systems with potential applications in materials science
Analytical Standards
The well-defined structure and purity of 4-(4-Chlorophenyl)-3-fluorobenzoic acid make it suitable as an analytical standard for:
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Chromatographic methods development
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Spectroscopic reference standards
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Quality control in pharmaceutical and chemical industries
Comparative Analysis with Structural Isomers
4-(4-Chlorophenyl)-3-fluorobenzoic acid shares structural similarities with several compounds, including its positional isomers. A comparison provides insights into how subtle structural changes affect properties and applications.
Comparison with 4-(4-Chlorophenyl)-2-fluorobenzoic acid
Property | 4-(4-Chlorophenyl)-3-fluorobenzoic acid | 4-(4-Chlorophenyl)-2-fluorobenzoic acid |
---|---|---|
Structural Difference | Fluorine at position 3 | Fluorine at position 2 |
Biological Activity | Potentially different receptor interactions | Known anti-inflammatory properties |
Chemical Reactivity | Different regioselectivity in substitution reactions | Enhanced reactivity due to ortho-fluorine effect |
The position of the fluorine atom significantly influences the electronic distribution in the molecule, affecting both chemical reactivity and biological interactions.
Comparison with 4-(2-Chlorophenyl)-2-fluorobenzoic acid
The change in the position of the chlorine atom from para to ortho position creates significant conformational differences:
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Different torsional angles between the two aromatic rings
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Altered electronic distribution across the molecule
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Different three-dimensional pharmacophore presentation
These differences can translate into distinct biological activity profiles and chemical properties.
Future Research Directions
Several promising research directions for 4-(4-Chlorophenyl)-3-fluorobenzoic acid include:
Medicinal Chemistry Investigations
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Systematic exploration of its potential anti-inflammatory and analgesic properties
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Development of structure-activity relationships by synthesizing a series of derivatives
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Investigation of potential applications in antimicrobial drug development
Synthetic Methodology Development
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Optimization of synthetic routes for improved yield and purity
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Development of green chemistry approaches for its preparation
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Exploration of its utility as a building block in complex molecule synthesis
Materials Science Applications
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Investigation of its potential as a monomer for functional polymers
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Exploration of liquid crystalline properties of its derivatives
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Development of fluorescent probes or sensors based on its structure
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